Malvidin 3,5-diglucoside chloride (CAS 16727-30-3), commonly known as malvin chloride, is a methoxylated, diglycosylated anthocyanin reference standard and functional pigment precursor . Characterized by its 3,5-O-diglucoside structure and dimethoxylated B-ring, it exhibits distinct pH-dependent colorimetric shifts, higher oxidative stability compared to hydroxylated analogs like delphinidin, and high aqueous solubility. In industrial and analytical procurement, it is primarily sourced as a high-purity (≥90-95% HPLC) chloride salt for quantitative titration, liquid chromatography calibration, and as a stable baseline compound for advanced copigmentation and food matrix formulation studies .
Substituting malvidin 3,5-diglucoside chloride with its monoglucoside counterpart (malvidin 3-glucoside) or its aglycone (malvidin chloride) fundamentally alters formulation stability, polymerization kinetics, and analytical response[1]. The presence of the second glucose moiety at the C5 position sterically hinders nucleophilic attack and slows down polymerization into polymeric pigments by a factor of 7.5 compared to monoglucosides[1]. Furthermore, the diglucoside structure shifts the optimal pH for flavonol copigmentation from ~4.2 down to ~3.1 [2]. Replacing malvidin 3,5-diglucoside with a monoglucoside in highly acidic beverage formulations will therefore result in premature color degradation, phase separation, and failed shelf-life benchmarks [REFS-1, REFS-2].
In comparative degradation and polymerization studies, diglucosides demonstrate significantly higher stability than monoglucosides [1]. Malvidin 3,5-diglucoside exhibits an average half-life (t1/2) of 14.3 days in model reaction matrices, compared to just 1.90 days for malvidin 3-glucoside[1]. The monoglucoside converts to polymeric pigments approximately 7.5 times faster[1].
| Evidence Dimension | Monomeric half-life (t1/2) prior to polymerization |
| Target Compound Data | 14.3 days |
| Comparator Or Baseline | Malvidin 3-glucoside (1.90 days) |
| Quantified Difference | 7.5x slower polymerization / 7.5x longer half-life |
| Conditions | Model reaction matrix evaluating conversion to polymeric pigments |
Essential for selecting a stable reference standard or pigment precursor that resists rapid polymerization and retains monomeric color integrity during extended storage.
The 3,5-diglucoside structure fundamentally alters the thermodynamic conditions required for stable copigmentation with flavonols[1]. While malvidin 3-glucoside achieves maximum complex formation at pH 4.2, malvidin 3,5-diglucoside reaches maximum copigmentation efficiency at pH 3.1[1]. Furthermore, malvin forms highly stable complexes with rutin, exhibiting an equilibrium constant (K) of 3300 M-1 [2].
| Evidence Dimension | Optimal pH for maximum complex formation |
| Target Compound Data | ~pH 3.1 (K = 3300 M-1 for rutin) |
| Comparator Or Baseline | Malvidin 3-glucoside (~pH 4.2) |
| Quantified Difference | Downward shift of 1.1 pH units for maximum stability |
| Conditions | Aqueous solutions with flavonol glycoside rutin (pH range 1-7) |
Dictates the exact formulation pH required to achieve maximum color stability in commercial acidic beverages and cosmetic matrices.
During high-energy processing, malvidin 3,5-diglucoside requires a higher energy density to reach maximum degradation rates compared to its monoglucoside analog[1]. Under controlled microwave treatment, the energy density required for maximum degradation of malvidin 3,5-diglucoside was calculated at 136.50 W/mL, whereas malvidin 3-glucoside degraded maximally at a lower energy threshold of 125.18 W/mL[1].
| Evidence Dimension | Energy density required for maximum degradation rate |
| Target Compound Data | 136.50 W/mL |
| Comparator Or Baseline | Malvidin 3-glucoside (125.18 W/mL) |
| Quantified Difference | 11.32 W/mL higher energy threshold for degradation |
| Conditions | Microwave treatment at pH 3.5 (anthocyanin concentration = 25 mg/L) |
Justifies the procurement of the diglucoside form for applications involving pasteurization, microwave extraction, or high-thermal processing where monoglucosides fail.
In slightly acidic aqueous solutions, malvidin 3,5-diglucoside chloride exists in a fast equilibrating reaction between its hemiacetal and cis-chalcone forms [1]. Temperature-jump relaxation studies reveal that this equilibration is highly rapid, with relaxation times (T) ranging from 1 second in highly acidic solutions down to 2 × 10^-3 seconds near neutral pH [1].
| Evidence Dimension | Hemiacetal to cis-chalcone relaxation time (T) |
| Target Compound Data | 1 s (acidic) to 2 × 10^-3 s (neutral) |
| Comparator Or Baseline | Standard slow-equilibrating complex phenolics |
| Quantified Difference | Sub-second equilibration kinetics |
| Conditions | Fast transient temperature jump (16.5 to 20°C) across varying pH |
Ensures predictable, rapid colorimetric stabilization in aqueous analytical assays and fluidic systems, minimizing read-time delays in quality control.
Due to its distinct LC-FLD detectability and slower polymerization kinetics (t1/2 = 14.3 days), malvidin 3,5-diglucoside chloride is a required primary reference standard for quantifying diglycosylated anthocyanins in hybrid grape wines and acidic fruit extracts [1].
Capitalizing on its optimal copigmentation pH of ~3.1 and high affinity for rutin, this compound is selected for engineering stable, natural red/purple colorants in low-pH commercial beverages where monoglucosides (which are optimal at pH 4.2) would rapidly degrade [2].
Because it withstands higher energy densities (136.50 W/mL) before reaching maximum degradation compared to malvidin 3-glucoside, it serves as a robust tracer and functional ingredient in studies optimizing microwave pasteurization and thermal sterilization of fruit products[3].